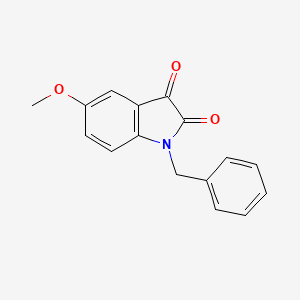

1-Benzyl-5-methoxyindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methoxyindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-12-7-8-14-13(9-12)15(18)16(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLQKVFGHHQVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463481 | |

| Record name | N-Benzyl-5-methoxyisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16077-10-4 | |

| Record name | N-Benzyl-5-methoxyisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Indoline 2,3 Dione Derivatives

Reactivity of the Indoline-2,3-dione Core

The reactivity of the indoline-2,3-dione core is dominated by the electrophilic nature of the C-3 carbonyl carbon and the susceptibility of the aromatic ring to substitution, alongside various ring manipulation reactions. nih.gov

The C-3 carbonyl group of the indoline-2,3-dione core is highly electrophilic and readily undergoes nucleophilic addition. researchgate.net This reactivity is central to the synthesis of a vast array of derivatives. A prominent example is the reaction with primary amines to form Schiff bases (imines).

The formation of Schiff bases from 1-Benzyl-5-methoxyindoline-2,3-dione proceeds via an acid-catalyzed mechanism. sysrevpharm.org The process begins with the nucleophilic attack of the primary amine on the C-3 carbonyl carbon. sysrevpharm.orgresearchgate.net This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (H₂O), which is then eliminated to form the final imine product. sysrevpharm.org

This reaction has been utilized to synthesize various Schiff bases from N-benzylated isatins, including the 5-methoxy derivative, by reacting them with amines like sulfanilamide (B372717) and 4-methyl sulfonyl aniline (B41778). sysrevpharm.orgresearchgate.net

Another example of nucleophilic addition is the reaction of isatins with in situ generated diazomethanes. The reaction mechanism involves the nucleophilic addition of the diazomethylbenzene intermediate to the electrophilic C-3 carbonyl of the isatin (B1672199). organic-chemistry.org

The C-3 position of the indoline-2,3-dione core is a frequent site for spiro-annulation reactions, leading to the formation of complex spirooxindole scaffolds. nih.gov These reactions leverage the electrophilicity of the C-3 carbonyl to construct a new ring system that shares the C-3 carbon as the spiro-center.

A variety of synthetic strategies have been developed for these transformations. For instance, three-component reactions involving isatins, substituted ureas, and cyclic ketones can yield novel spiro heterocycles through a process of ring-opening and recyclization. acs.org Another approach involves the [3+3] spiroannulation of Morita-Baylis-Hillman (MBH) adducts derived from N-benzyl isatin with anthracene, mediated by K-10 clay, to produce fluorescent spiro compounds. acs.org Base-mediated annulation reactions between isatin-derived MBH carbonates and α-halogenated acylhydrazones provide a route to spiro[indoline-3,5'- organic-chemistry.orgrsc.orgdiazepine] derivatives. beilstein-journals.org

Table 1: Examples of Spiro-Annulation Reactions with Isatin Derivatives

| Reactants | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|

| Isatins, Substituted Ureas, Cyclic Ketones | Normal laboratory conditions | Spiro heterocycles | acs.org |

| N-benzyl isatin-derived MBH adduct, Anthracene | K-10 clay, 120 °C | Spirooxindole fluorescent derivatives | acs.org |

| Isatin-derived MBH carbonates, α-Halogenated acylhydrazones | Base (DABCO), Dichloromethane | Spiro[indoline-3,5'- organic-chemistry.orgrsc.orgdiazepines] | beilstein-journals.org |

| Isatins, 2-Aminobenzylamine | Acetic acid, reflux | Spiro intermediate (rearranges) | researchgate.net |

The benzene (B151609) ring of the indoline-2,3-dione scaffold can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the substituents already present on the ring. In this compound, the powerful electron-donating methoxy (B1213986) group (-OCH₃) at the C-5 position is a strongly activating, ortho-, para-directing group. masterorganicchemistry.com The fused heterocyclic ring, containing the electron-withdrawing carbonyl groups, acts as a deactivating group.

In the parent indole (B1671886) molecule, electrophilic attack preferentially occurs at the C-3 position of the pyrrole (B145914) ring due to the ability of the nitrogen lone pair to stabilize the intermediate carbocation. quora.com However, in indoline-2,3-dione, the C-2 and C-3 positions are oxidized, shifting the focus of EAS to the benzene portion of the molecule. The molecular electrostatic potential (MEP) is often used to predict the most likely sites for electrophilic attack. ic.ac.ukresearchgate.net For substituted indoline-2,3-diones, the electronic nature of the substituents on the benzene ring is the dominant factor in determining the regioselectivity of EAS. nih.gov

The strained five-membered ring of the indoline-2,3-dione core is susceptible to both ring-opening and ring-expansion reactions under various conditions, providing access to different heterocyclic systems. nih.gov

Ring-Opening Reactions: The amide bond (N1-C2) can be cleaved by nucleophiles. For instance, N-acylisatins react with primary and secondary amines, such as morpholine (B109124) or piperazine, via nucleophilic attack at the amide carbonyl, leading to a ring-opening process to yield N-[2-(2-amino-2-oxo-acetyl)phenyl]acetamide derivatives. researchgate.net In some cases, ring-opening is followed by recyclization to form new heterocyclic structures. acs.org For example, an acid-catalyzed reaction of isatins with N-alkylureas proceeds through a ring-opening mechanism to ultimately afford spiro-quinazolines. acs.org

Ring Expansion Reactions: The highly electrophilic C-3 carbon facilitates ring expansion pathways. nih.gov A notable example is the metal-free, one-pot regioselective ring-expansion of isatins with in situ generated α-aryldiazomethanes. organic-chemistry.org This reaction proceeds in the presence of a base like K₂CO₃ and yields 3-hydroxy-4-arylquinolin-2(1H)-ones, which are core structures of viridicatin (B94306) alkaloids. organic-chemistry.org The reaction of isatins with 6-amino uracils can also lead to ring expansion via cleavage of the C-N bond, forming quinoline (B57606) scaffolds. rsc.org

Table 2: Ring Manipulation Reactions of the Isatin Core

| Reaction Type | Reactants | Reagents/Conditions | Product | Ref |

|---|---|---|---|---|

| Ring Expansion | Isatins, α-Aryldiazomethanes | K₂CO₃, Ethanol (B145695), 80°C | 3-Hydroxy-4-arylquinolin-2(1H)-ones | organic-chemistry.org |

| Ring Opening/Recyclization | Isatins, N-Alkylureas | p-TSA·H₂O | Spiro-quinazolines | acs.org |

| Ring Opening | N-Acylisatins, Amines (e.g., Morpholine) | Acetonitrile | N-[2-(2-amino-2-oxo-acetyl)phenyl]amides | researchgate.net |

| Ring Expansion | Isatins, 6-Amino uracils | p-Toluene sulphonic acid, Water | Isoxazole fused quinoline scaffolds | rsc.org |

Transamination, in the context of indoline-2,3-diones, typically refers to the conversion of the C-3 carbonyl group into an imine functionality (-C=N-R). As detailed in section 3.1.1, this is achieved through a condensation reaction with a primary amine. sysrevpharm.orgresearchgate.net The product of this reaction is a 3-iminoindolin-2-one, also known as an isatin Schiff base.

The resulting structure, specifically the N-C(O)-C(=NR)-C portion of the molecule, can be considered an iminoquinone analogue. This structural motif features a conjugated system that includes the C-2 carbonyl and the newly formed C-3 imine. The synthesis of compounds such as 1-benzyl-5–fluoro-3-((4-(methylsulfonyl)phenyl)imino)indolin-2-one from the corresponding 1-benzyl-5-fluoroindoline-2,3-dione (B8431892) exemplifies this transformation. sysrevpharm.org The formation of this imino-dione system is a key step in the synthesis of various biologically active molecules derived from the isatin core. nih.gov

Mechanistic Studies of Key Transformations Involving Indoline-2,3-diones

Understanding the reaction mechanisms of transformations involving the indoline-2,3-dione core is crucial for controlling reaction outcomes and designing new synthetic routes. Several key reactions have been investigated mechanistically.

Mechanism of Ring Expansion with Diazomethanes: The reaction of isatins with α-aryldiazomethanes to form quinolinone derivatives is proposed to proceed via a multistep sequence. organic-chemistry.org The process begins with the in situ formation of the diazomethylbenzene intermediate. This is followed by a nucleophilic addition of the diazo compound to the electrophilic C-3 carbonyl of the isatin. The resulting adduct then undergoes cyclization and subsequent aromatization, involving the loss of nitrogen gas, to yield the final ring-expanded product. organic-chemistry.org

Mechanism of Spiro-Quinazoline Formation: The p-TSA·H₂O-catalyzed reaction of isatins with N-alkylureas to form spiro-quinazolines has been mechanistically elucidated. acs.org The proposed pathway starts with the condensation of the isatin with the N-substituted urea (B33335) to form intermediate A. Two molecules of this intermediate then interact to form a dimeric intermediate B. In this step, the alkyl group on the urea nitrogen enhances its nucleophilicity, enabling an addition to the C-2 carbonyl of the other isatin unit. This is followed by a cascade of ring-opening and recyclization steps to furnish the final spiro-quinazoline product, with water as the only byproduct. acs.org

Mechanism of Indolo[3,2-c]quinolin-6-one Formation: The reaction between isatins and 2-aminobenzylamine in refluxing acetic acid to produce indolo[3,2-c]quinolin-6-ones is believed to involve a spiro intermediate. researchgate.netlu.se The proposed mechanism involves the initial formation of a spiro compound which is isolable. This intermediate then rearranges through a sequential process involving the ring opening of the isatin moiety to form an isocyanate, which then undergoes cyclization to a urea derivative. This urea derivative finally cyclizes to yield the stable, fused indolo[3,2-c]quinolin-6-one system. researchgate.netlu.se

Mechanism of Aza-Friedel–Crafts Reaction: In the enantioselective aza-Friedel–Crafts reaction between indoles and ketimines (derived from isatin analogues like benzothiophene-2,3-dione), the N-H moiety of the indole is crucial. acs.org Mechanistic experiments show that using an N-methylated indole completely halts the reaction. This suggests a dual activation mode by a chiral Brønsted acid catalyst, which protonates the ketimine to increase its electrophilicity while also interacting with the indole's N-H, facilitating the nucleophilic attack at the C-3 position. acs.org

Proposed Mechanisms for Complex Cyclizations (e.g., with 2-aminobenzylamine to form indolo[3,2-c]quinolin-6-ones)

The synthesis of fused heterocyclic systems, such as indolo[3,2-c]quinolines, from isatin derivatives is a testament to the compound's versatility as a building block. One of the key synthetic strategies is the Friedländer annulation, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). semanticscholar.org

In the context of forming indolo[3,2-c]quinolin-6-ones from this compound and 2-aminobenzylamine, a plausible mechanism can be proposed based on the principles of the Friedländer synthesis. The reaction is typically acid- or base-catalyzed.

Proposed Acid-Catalyzed Mechanism:

Initial Condensation: The reaction initiates with the nucleophilic attack of the primary amino group of 2-aminobenzylamine on the highly electrophilic C3-carbonyl of this compound. This is followed by dehydration to form a Schiff base (ketimine) intermediate.

Intramolecular Cyclization (Friedländer Annulation): The key step involves an intramolecular electrophilic attack. The benzylic methylene group in the 2-aminobenzylamine moiety, activated by the adjacent aromatic ring, acts as a nucleophile. It attacks the C2-carbonyl carbon of the isatin ring. This step is a variation of the Friedländer annulation, leading to the formation of a new six-membered ring.

Dehydration/Aromatization: Subsequent loss of a water molecule from the cyclized intermediate leads to the formation of the stable, aromatic indolo[3,2-c]quinolin-6-one ring system.

A similar reaction, the Pfitzinger reaction, involves the condensation of isatin with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids, further highlighting the reactivity of the C3-carbonyl. While specific studies detailing the reaction of this compound with 2-aminobenzylamine are not prevalent, the general mechanism for the formation of indoloquinolines follows this established pathway. nih.govresearchgate.netscispace.com

Studies on Isomerization and Rearrangement Processes

The indoline-2,3-dione core can undergo several isomerization and rearrangement reactions, leading to diverse structural scaffolds.

One notable rearrangement is the ring expansion of isatin to isatoic anhydride (B1165640). This oxidation reaction can be achieved using various oxidizing agents, such as chromic acid or, under milder conditions, hydrogen peroxide with an organoselenium catalyst. nih.gov This process involves the cleavage of the C2-C3 bond and incorporation of an oxygen atom, transforming the five-membered lactam ring into a six-membered anhydride.

Another area of study involves the isomerization of adducts derived from isatin. For example, Baylis-Hillman adducts of isatin, formed by the reaction of the C3-carbonyl with activated alkenes, can undergo isomerization. researchgate.net These processes are crucial for generating stereochemical diversity and for the synthesis of complex spirocyclic oxindoles. A proposed mechanism for certain reactions involves a [3+2]-spiro-annulation followed by proton quenching. researchgate.net

While specific studies on the isomerization of this compound itself are limited, the general reactivity patterns of the isatin core suggest its potential to participate in such transformations. The electronic nature of the substituents would be expected to influence the feasibility and outcome of these rearrangements.

Influence of Substituents on Reactivity Profile (e.g., Methoxy Group, N-Benzyl Group)

The substituents on the isatin ring play a critical role in modulating its chemical behavior. The electron-donating 5-methoxy group and the electron-withdrawing/sterically demanding N-benzyl group in this compound have distinct effects.

Influence of the 5-Methoxy Group:

The methoxy group at the C5 position is an electron-donating group (EDG) due to its +M (mesomeric) effect. This has several consequences for the reactivity of the isatin core:

Enhanced Nucleophilic Addition: The EDG at the C5 position increases the electron density on the aromatic ring and, by extension, on the carbonyl groups. acs.org This enhanced electron density can facilitate coordination with catalysts (e.g., metal centers) and has been observed to increase reactivity and improve yields in certain nucleophilic addition reactions compared to unsubstituted or electron-withdrawn isatins. acs.orgacs.org

Directing Effect in Electrophilic Substitution: The isatin ring can undergo electrophilic aromatic substitution, primarily at the C5 and C7 positions. researchgate.net The presence of a strong activating group like methoxy at C5 would further activate the ring towards electrophiles and direct incoming substituents, although this can be sterically hindered.

Influence of the N-Benzyl Group:

The N-benzyl group primarily serves as a protecting group for the nitrogen atom, preventing unwanted side reactions at this site. mdpi.com Its influence is both electronic and steric:

Steric Hindrance: The bulky benzyl (B1604629) group can sterically hinder the approach of reagents to the adjacent C2-carbonyl group. However, in many reactions, such as those at the more reactive C3-carbonyl, this effect is minimal. In some asymmetric reactions, very large N-substituents have been shown to interfere with chiral induction, leading to lower enantioselectivity. acs.org

The table below summarizes the expected influence of these substituents on the reactivity of the indoline-2,3-dione core in different reaction types.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Example Reaction Type |

|---|---|---|---|---|

| Methoxy | C5 | Electron-Donating (+M) | Increases reactivity of C3-carbonyl toward nucleophiles. acs.orgacs.org Activates the aromatic ring for electrophilic substitution. | Nucleophilic Addition, Friedländer Annulation |

| Benzyl | N1 | Weakly Electron-Withdrawing (-I), Steric Bulk | Protects the N-H group. mdpi.com Can sterically influence the approach to the C2-carbonyl. Generally well-tolerated in reactions at C3. acs.orgacs.org | Baylis-Hillman Reaction, Cyclization Reactions |

Derivatization Strategies and Scaffold Modification

N-1 Functionalization and its Impact on Scaffold Properties

The nitrogen atom at the 1-position of the indoline (B122111) ring is a key site for functionalization. The presence of the benzyl (B1604629) group in 1-Benzyl-5-methoxyindoline-2,3-dione is a result of N-alkylation, a common strategy in isatin (B1672199) chemistry. nih.gov The synthesis of N-substituted benzylisatins is typically achieved through the reaction of isatin with a substituted benzyl chloride or bromide in a polar aprotic solvent like DMF, using a base such as potassium carbonate. chalcogen.ro

The N-benzyl group significantly impacts the scaffold's properties. It enhances the lipophilicity of the molecule compared to its unsubstituted counterpart. Studies on various isatin derivatives have shown that N-alkylation can be crucial for enhancing biological activities. nih.govnih.gov The benzyl group itself can be substituted, for example with electron-withdrawing groups like chloro, fluoro, or nitro groups at the para-position, which has been shown to enhance the antimycobacterial activity of resulting Schiff bases by several folds. chalcogen.ro

Table 1: N-1 Functionalization Reaction

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Isatin | Benzyl bromide | K₂CO₃, Acetonitrile | N-benzylisatin | nih.gov |

A primary reaction pathway for derivatizing the this compound scaffold is the formation of Schiff bases (or imines). This reaction involves the condensation of the highly reactive C-3 carbonyl group with various primary amines. nih.gov For instance, N-benzylisatin readily reacts with p-anisidine (B42471) (4-methoxyaniline) to yield the corresponding Schiff base, 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one. nih.gov These reactions are fundamental in creating a wide array of derivatives, as the properties of the resulting imine can be finely tuned by selecting different primary amines. nih.gov The formation of these C=N bonds is a cornerstone of combinatorial chemistry approaches using the isatin scaffold. dergipark.org.tr

C-3 Functionalization for Diversification

The C-3 carbonyl group is the most electrophilic center in the isatin ring system, making it a prime target for nucleophilic attack and condensation reactions. nih.gov This reactivity allows for extensive diversification of the this compound scaffold.

The reaction of indoline-2,3-diones with difluoromethylene phosphabetaine, such as (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), provides a route to novel fluorinated compounds. This reaction leads to the formation of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles. dntb.gov.ua This specific functionalization introduces fluorine atoms, which are known to significantly alter the electronic and metabolic properties of organic molecules.

The C-3 ketone readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. mdpi.comnih.gov This is a widely used method for synthesizing new isatin derivatives. For example, N-benzyl-5-bromoindoline-2,3-dione reacts with thiosemicarbazide (B42300) in refluxing ethanol (B145695) with a catalytic amount of acetic acid to produce the corresponding thiosemicarbazone. nih.gov Similarly, N-substituted benzylisatins can be reacted with nalidixic acid hydrazide to form novel hydrazones. chalcogen.ro These reactions are generally straightforward and provide a modular approach to new chemical entities. beilstein-journals.orgrsisinternational.org

Table 2: C-3 Condensation with Hydrazine Derivatives

| Isatin Derivative | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-benzyl-5-bromoindoline-2,3-dione | Thiosemicarbazide | Ethanol, cat. HOAc, reflux | Thiosemicarbazone | nih.gov |

| N-substituted benzylisatins | Nalidixic acid hydrazide | - | Hydrazone (Schiff Base) | chalcogen.ro |

The addition of organometallic reagents, such as Grignard reagents, to the C-3 carbonyl of the isatin core is a powerful method for introducing new carbon-carbon bonds. This reaction typically yields 3-hydroxy-3-substituted-indolin-2-ones. nih.gov For instance, the reaction of N-benzylphthalimide, a structurally related compound, with alkyl magnesium bromides is a key step in the synthesis of 1,1,3,3-tetraalkylisoindolines. researchgate.net The nucleophilic addition of the Grignard reagent to the electrophilic C-3 ketone, followed by aqueous workup, results in the formation of a tertiary alcohol at this position. This strategy allows for the introduction of a wide variety of alkyl or aryl groups, significantly diversifying the scaffold.

C-5 Functionalization and its Synthetic Implications

Functionalization at the C-5 position of the aromatic ring of the isatin scaffold has significant synthetic implications and can modulate the properties of the entire molecule. The starting compound, this compound, already possesses a methoxy (B1213986) group at this position. The presence of this electron-donating group influences the reactivity of the aromatic ring and the carbonyl groups. nih.gov

Synthetic strategies often involve the introduction or modification of substituents at the C-5 position. For example, isatin can be nitrated at the C-5 position using potassium nitrate (B79036) in sulfuric acid. dergipark.org.trresearchgate.net Furthermore, palladium-catalyzed olefination reactions have been developed for the C-5 position of isatins, highlighting advanced methods for C-H functionalization. acs.org The nature of the substituent at C-5 is critical; electron-withdrawing groups at this position have been shown to increase the anti-tubercular activity of some isatin derivatives, whereas an electron-donating methoxy group was found to reduce the potential in certain contexts. nih.gov This highlights the synthetic importance of being able to modify this position to fine-tune the molecule's characteristics.

Synthesis of Hybrid Molecules Incorporating Indoline-2,3-dione

Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or dual-action mechanisms. The reactive C3-carbonyl group of this compound makes it an ideal candidate for condensation reactions to create novel hybrid structures.

Isatin-Ibuprofen Derivatives

Researchers have successfully synthesized new hybrid molecules by combining the isatin framework with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). nih.govresearchgate.net The synthesis involves a condensation reaction between an isatin derivative and ibuprofen hydrazide. nih.govrsc.org

Specifically, this compound can be prepared and then reacted with ibuprofen hydrazide to form a Schiff base, yielding the hybrid compound N'-(1-benzyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(4-isobutylphenyl)propane hydrazide. wikipedia.org This reaction creates a molecule that integrates the structural features of both parent compounds. The synthesis begins with the preparation of this compound from 5-methoxyisatin (B1196686). wikipedia.org This is followed by the condensation with previously synthesized ibuprofen hydrazide. wikipedia.org The resulting hybrid has been characterized by various spectroscopic methods. rsc.orgwikipedia.org

| Compound Name | Formula | Appearance | Yield |

| This compound | C₁₆H₁₃NO₃ | Brown crystals | 65% |

| N'-(1-benzyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(4-isobutylphenyl)propane hydrazide | C₂₉H₃₁N₃O₃ | Orange powder | 85% |

This table presents characterization data for the isatin precursor and the final isatin-ibuprofen hybrid. wikipedia.org

Indole-Indoline Molecular Hybrids

The construction of indole-indoline hybrids can be achieved through modern cross-coupling reactions, leveraging the reactivity of halogenated indole (B1671886) precursors. A synthetic pathway involves the iodination of an indole-2-carbonitrile at the C3 position, followed by N-benzylation to produce 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. organic-chemistry.org

These iodinated intermediates are versatile substrates for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Stille couplings. organic-chemistry.org For instance, the Sonogashira reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with a range of aromatic alkynes, in the presence of palladium and copper iodide catalysts, yields diverse 3-alkynyl-substituted indole derivatives. organic-chemistry.org These reactions demonstrate a powerful method for linking different molecular fragments to the indole core, effectively creating complex hybrid molecules. organic-chemistry.org

Construction of Complex Polyheterocyclic and Spirocyclic Systems

The unique structure of this compound, featuring adjacent electrophilic carbonyl groups and a reactive aromatic ring, makes it a valuable precursor for multicomponent reactions that build complex polyheterocyclic and spirocyclic frameworks in a single step.

Hantzsch Reaction with Bis-Indoline-2,3-diones

The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which can be subsequently oxidized to the corresponding pyridine. wikipedia.org While direct examples using bis-(this compound) in a Hantzsch reaction are not prominently documented, the principles of the reaction can be applied to isatin derivatives. For instance, isatin can be condensed with other reagents in multicomponent reactions to form various heterocyclic systems. researchgate.net The versatility of the Hantzsch synthesis allows for the creation of diverse pyridine derivatives, which are significant as calcium channel blockers. wikipedia.org

Formation of Spiro[benzo[b]nih.govresearchgate.netoxazine] Derivatives

Spirooxindoles are a fascinating class of compounds where the C3 carbon of the indoline-2,3-dione core serves as a spiro center, connecting the indole ring to another cyclic system. The synthesis of novel spiro-heterocycles can be achieved through multicomponent reactions involving isatin derivatives.

One such approach is the three-component reaction between N-alkylisatins, dialkyl acetylenedicarboxylates, and N-benzylbenzimidazole, which affords functionalized benzimidazole[2.1-b] nih.govwikipedia.orgoxazine (B8389632) spirooxindoles in good yields. rsc.org This reaction proceeds at room temperature and creates a complex spirocyclic system where the oxazine ring is fused to a benzimidazole (B57391) moiety and spiro-linked to the oxindole (B195798) core. rsc.org Such strategies highlight the utility of the isatin scaffold in generating structurally complex and diverse polyheterocyclic compounds. nih.gov

Synthesis of Oxazepines

Oxazepines are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. nih.gov A common and effective method for synthesizing 1,3-oxazepine derivatives is the [5+2] cycloaddition reaction between a Schiff base (imine) and a cyclic anhydride (B1165640), such as maleic or phthalic anhydride. researchgate.net

The C3-carbonyl group of this compound is readily condensed with primary amines or hydrazides to form the necessary Schiff base intermediate. wikipedia.org This intermediate can then undergo a cycloaddition reaction with an anhydride in a suitable solvent like dry benzene (B151609) or toluene (B28343) to yield the target oxazepine ring system fused or linked to the indoline core. This synthetic route provides access to a variety of complex heterocyclic structures incorporating the seven-membered oxazepine ring. researchgate.net

Computational and Theoretical Studies on Indoline 2,3 Dione Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a microscopic perspective on molecular properties. These calculations are performed by solving the Schrödinger equation, albeit with approximations for complex molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for these calculations. nih.gov The 6-311++G(d,p) basis set is a sophisticated choice that provides a flexible description of the electron distribution. It is a triple-zeta basis set that includes diffuse functions (++) on both heavy atoms and hydrogen atoms to accurately model non-covalent interactions and anions, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms to describe the non-spherical nature of electron clouds in molecules. researchgate.net This level of theory is well-suited for optimizing molecular geometries and predicting a wide range of molecular properties. science.gov

The stability of a molecule can be assessed through the calculation of its total electronic energy. By optimizing the geometry of 1-Benzyl-5-methoxyindoline-2,3-dione using the B3LYP/6-311++G(d,p) method, one can identify the most stable conformation (a minimum on the potential energy surface). Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can also be calculated, providing a more complete picture of the molecule's stability under different conditions. For instance, in a study of a related isatin (B1672199) derivative, 1-benzyl-5-methylindoline-2,3-dione, geometry optimization was performed to understand its stable conformation. researchgate.net

A detailed analysis of the electronic properties of this compound would provide critical information about its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. science.gov It allows for the investigation of charge delocalization and hyperconjugative interactions, which are crucial for molecular stability. science.gov The analysis of interactions between filled (donor) and empty (acceptor) orbitals can quantify the extent of intramolecular charge transfer (ICT). science.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity and the possibility of intramolecular charge transfer. nih.gov

Below is a hypothetical data table illustrating the kind of results expected from such an analysis, based on typical values for similar organic molecules.

| Property | Predicted Value |

| Total Energy (Hartree) | (Calculated) |

| Dipole Moment (Debye) | (Calculated) |

| HOMO Energy (eV) | (Calculated) |

| LUMO Energy (eV) | (Calculated) |

| HOMO-LUMO Gap (eV) | (Calculated) |

Spectroscopic Property Prediction

Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. science.gov By performing GIAO calculations at the B3LYP/6-311++G(d,p) level on the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. These calculated shifts can be compared with experimental data to confirm the structure of the compound. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.

A table of predicted versus experimental chemical shifts would be a standard way to present these findings.

Molecular Modeling and Dynamics Simulations

Computational techniques such as molecular modeling and molecular dynamics (MD) simulations are pivotal in modern drug discovery. They offer insights into how a molecule like this compound might interact with biological targets at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For the broader class of N-benzyl isatin derivatives, these studies have been crucial in elucidating structure-activity relationships (SAR). For instance, docking studies on N-benzyl isatin oximes as inhibitors of c-Jun N-terminal kinase 3 (JNK3) revealed key interactions. bjmu.edu.cn These studies showed that large substituents at the N-1 position, such as the benzyl (B1604629) group, are favored as they can interact with hydrophobic residues like Ile70, Asp150, Ala151, and Asn152 in the kinase's active site. bjmu.edu.cn

Similarly, docking of N-alkyl isatin derivatives into the epidermal growth factor receptor (EGFR) tyrosine kinase domain has been performed to rationalize cytotoxic activity. nih.gov In one such study, an N-benzyl isatin derivative achieved a high docking score of -7.33 kcal/mol, indicating strong binding potential. nih.gov Although specific data for this compound is not detailed, these findings suggest its N-benzyl group would likely play a significant role in forming stable complexes with kinase targets. The methoxy (B1213986) group at the C-5 position could further influence binding through polar or hydrogen bond interactions. bjmu.edu.cn

Table 1: Illustrative Molecular Docking Scores for N-Benzyl Isatin Derivatives Against Kinase Targets This table presents representative data for related compounds to illustrate typical research findings.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Predicted) |

|---|---|---|---|

| N-benzyl isatin oxime | JNK3 | - | Ile70, Asp150, Ala151, Asn152, Ser193 bjmu.edu.cn |

Following docking, molecular dynamics (MD) simulations are often run to assess the stability of the predicted ligand-protein complex over time. An MD simulation of up to 100 nanoseconds can confirm whether the ligand remains securely in the binding pocket. unife.it For isatin derivatives targeting specific enzymes, MD simulations have been used to validate the stability of the docked conformation. ut.ac.ir These simulations analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the course of the simulation suggests a stable and persistent binding interaction. While specific MD simulation data for this compound is not available in published literature, a doctoral thesis indicates that such simulations are a standard step in the computational analysis of these types of compounds. unife.it

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction provides an early-stage assessment of these properties.

Studies on various isatin derivatives have utilized platforms like SwissADME to predict their drug-likeness. mu-varna.bg These predictions are based on established rules, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mu-varna.bg

For derivatives of this compound, favorable drug-like properties have been predicted. researchgate.netresearchgate.net The general class of isatins tends to exhibit good membrane permeability and bioavailability scores, suggesting potential for oral administration. mu-varna.bg The N-benzyl and C-5 methoxy substitutions on the isatin core would modulate these properties. The benzyl group increases lipophilicity, which can enhance membrane absorption, while the methoxy group can influence solubility and metabolic pathways.

Table 2: Representative In Silico ADMET & Drug-Likeness Predictions for Isatin Derivatives This table is a composite based on typical parameters evaluated for isatin derivatives in computational studies. mu-varna.bg

| Property | Typical Range for Isatin Derivatives | Significance |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule |

| Lipophilicity (LogP) | 1.0 - 4.0 | Affects absorption and distribution |

| Hydrogen Bond Donors | 0 - 2 | Influences binding and solubility |

| Hydrogen Bond Acceptors | 3 - 5 | Influences binding and solubility |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts membrane permeability |

| Gastrointestinal (GI) Absorption | High | Predicts oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Variable | Indicates potential for CNS activity |

Applications in Organic Synthesis

Indoline-2,3-dione as a Versatile Building Block for Complex Organic Molecules

The indoline-2,3-dione scaffold, the core of 1-benzyl-5-methoxyindoline-2,3-dione, is a privileged building block in organic synthesis. Its unique reactivity stems from the presence of a vicinal dicarbonyl group at the C2 and C3 positions, an aromatic ring, and a reactive N-H group (in the parent isatin) that can be readily substituted, as with the benzyl (B1604629) group in the title compound. wikipedia.org This combination of functional groups allows isatin (B1672199) derivatives to act as both electrophiles and nucleophiles, engaging in a vast number of chemical transformations. wikipedia.org

Key reactions include nucleophilic additions to the highly electrophilic C3-carbonyl, ring-expansion reactions to form larger heterocyclic systems, and participation in multicomponent reactions that efficiently build molecular complexity in a single step. wikipedia.orgnih.govresearchgate.net These chemical properties make isatin derivatives, including this compound, foundational starting materials for synthesizing a multitude of biologically important molecules such as 2-oxindoles and various fused heterocyclic compounds. nih.gov

Precursor for Diverse Heterocyclic Systems

The reactivity of the this compound scaffold makes it an excellent precursor for a variety of heterocyclic systems. The C3-carbonyl group is the primary site for reactions that lead to the formation of new rings or the introduction of complex substituents, while the entire isatin moiety can serve as a template for building fused ring systems.

One of the most common applications of isatins is in the synthesis of 3,3-disubstituted 2-oxindole derivatives, which are prevalent in natural products and pharmaceuticals. This transformation typically involves a nucleophilic addition at the C3-carbonyl group of the isatin. Various catalytic systems have been developed to achieve this with high efficiency and stereoselectivity.

For instance, chiral 3-aryl-3-hydroxyoxindoles can be synthesized through the nickel-catalyzed enantioselective reductive addition of aryl iodides to isatins using a specialized ligand. acs.org The reaction accommodates a range of N-protecting groups, including benzyl groups, and substituents on the isatin aromatic ring. acs.org Studies show that electron-donating groups on the isatin, such as the 5-methoxy group, can enhance reactivity by making the carbonyl group more amenable to coordination with the metal catalyst. acs.org Another powerful method is the rhodium-catalyzed 1,2-addition of arylboronic acids to the C3-carbonyl of isatins, which produces a variety of 3-aryl-3-hydroxyoxindole building blocks in high yields. nih.govresearchgate.net Furthermore, rhodium(II) acetate (B1210297) can catalyze the reaction of isatins with diazoacetamides to efficiently construct 3-hydroxy-3,3'-bioxindoles with high diastereoselectivity. nih.gov

| Reaction Type | Catalyst/Reagent | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Reductive Addition | Ni-Catalyst / Mn Reductant | Aryl Iodide | 3-Aryl-3-hydroxyoxindole | acs.org |

| Rhodium-Catalyzed 1,2-Addition | Rh(I) / Triphenylphosphite | Arylboronic Acid | 3-Aryl-3-hydroxyoxindole | nih.govresearchgate.net |

| Rhodium-Catalyzed Reaction | Rh₂(OAc)₄ | Diazoacetamide | 3-Hydroxy-3,3'-bioxindole | nih.gov |

The synthesis of 1,4-benzodiazepinone scaffolds directly from this compound is not prominently featured in surveyed chemical literature. Established methods for synthesizing 1,4-benzodiazepine-3,5-diones or 1,4-benzodiazepine-2,5-diones typically start from precursors such as N-carbamoylmethylanthranilic acids or amino acids, rather than from isatin derivatives. nih.govrsc.org

The isatin scaffold is a key precursor for the synthesis of the tetracyclic indolo[2,3-b]quinoline system, a core structure in several bioactive alkaloids. The most direct method is the Friedländer annulation , which involves the acid- or base-catalyzed condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. organicreactions.orgnih.gov

A well-known variation, the Pfitzinger reaction , utilizes isatin directly. organicreactions.orgresearchgate.net In this reaction, the isatin ring is opened under basic conditions to form an isatic acid intermediate, which then condenses with a carbonyl compound (e.g., a ketone or β-ketoester). The subsequent cyclization and decarboxylation yield the indolo[2,3-b]quinoline skeleton. For example, reacting an N-substituted isatin like this compound with a cyclic ketone such as cyclohexanone (B45756) in the presence of a base would lead to the corresponding fused indoloquinoline product. Some synthetic routes also proceed through the ring-opening of isatins to generate a 2-(2-aminophenyl)-2-oxoacetate intermediate, which then undergoes cyclization to form the indolo[2,3-b]quinoline core. nih.gov

This compound can be used to synthesize complex molecules containing a 1,2,4-triazole (B32235) ring, often resulting in spirocyclic or hybrid structures with potential pharmacological activity. nih.govrsc.org

A common strategy involves the condensation of the C3-carbonyl group of isatin with a suitable hydrazine-based reagent. For example, the reaction of an isatin derivative with thiosemicarbazide (B42300) in refluxing acetic acid leads to the formation of a spiro[indoline-3,3'- nih.govnih.govacs.orgtriazolidin]-2-one derivative. nih.gov This reaction proceeds through the initial formation of a thiosemicarbazone at the C3 position, followed by an intramolecular cyclization.

Another sophisticated approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. rsc.org In this method, an N-alkynyl isatin (prepared by reacting isatin with propargyl bromide) is coupled with an azide-containing molecule. The resulting isatin-triazole hybrid can be further modified, for instance, by condensation with N⁴-substituted thiosemicarbazides to produce isatin–triazole thiosemicarbazones. rsc.org

| Method | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Condensation/Cyclization | Thiosemicarbazide, Acetic Acid | Spiro[indoline-3,3'- nih.govnih.govacs.orgtriazolidin]-2-one | nih.gov |

| Click Chemistry & Condensation | N-propargyl Isatin, Azide, Cu(I) catalyst, Thiosemicarbazide | Isatin-triazole-thiosemicarbazone hybrid | rsc.org |

Catalytic Reactions Involving Indoline-2,3-diones (e.g., Rhodium-catalyzed hydroacylation)

While classical hydroacylation is not a typical transformation for isatins, rhodium catalysts are extensively used to mediate other important additions to the C3-carbonyl of the indoline-2,3-dione scaffold. These catalytic reactions are pivotal for creating chiral centers and for the stereoselective synthesis of complex oxindoles.

A significant example is the rhodium-catalyzed 1,2-addition of arylboronic acids to isatins. nih.govresearchgate.net This reaction, using a rhodium(I) catalyst, provides a general and efficient route to 3-aryl-3-hydroxyoxindoles, which are valuable synthetic intermediates. nih.gov Enantioselective versions of this reaction have also been developed, demonstrating the power of catalytic methods in controlling stereochemistry. nih.gov

In another novel application, a rhodium-catalyzed sequential cycloisomerization/aldol addition has been developed between cyclopropene (B1174273) carboxylic acids and isatins. acs.org This process generates complex γ-substituted γ-butenolide structures fused to an oxindole (B195798) moiety in high yields under mild conditions. acs.org Furthermore, Rh₂(OAc)₄ is an effective catalyst for the reaction between isatins and diazoacetamides, providing a direct pathway to 3-hydroxy-3,3'-bioxindoles. nih.gov These examples underscore the utility of rhodium catalysis in activating isatins toward the formation of new C-C bonds at the C3 position, leading to diverse and structurally complex products.

Academic Research on Biological and Pharmacological Relevance Scaffold Based

Broad Spectrum of Biological Activities Associated with Indoline-2,3-diones and their Derivatives

Indoline-2,3-dione and its derivatives have garnered considerable interest from researchers due to their wide-ranging biological and pharmacological properties. journaljpri.comijrrjournal.com These compounds have been reported to exhibit a multitude of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral effects. journaljpri.comnih.govresearchgate.netmdpi.comnih.govnih.gov The versatility of the isatin (B1672199) scaffold allows for chemical modifications at various positions, particularly at the nitrogen atom (N-1) and the C-3 carbonyl group, leading to derivatives with enhanced and specific biological actions. ijrrjournal.com

The therapeutic potential of these derivatives stems from their ability to interact with various biological targets. nih.gov The core structure is present in numerous natural products and has been a cornerstone in the synthesis of a wide range of biologically active heterocyclic molecules. researchgate.netnih.gov Research has consistently demonstrated that the introduction of different substituents to the indoline-2,3-dione ring system can significantly modulate its pharmacological profile, making it a privileged scaffold in drug discovery. nih.gov

Anticancer and Cytotoxic Activities

The indoline-2,3-dione scaffold is a well-established pharmacophore in the design of anticancer agents. journaljpri.comnih.gov Derivatives of isatin have demonstrated significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines. journaljpri.comnih.govresearchgate.net The anticancer potential of these compounds is attributed to several mechanisms of action, highlighting the versatility of this structural motif in oncology research. nih.gov

A new series of 1,5-disubstituted indolin-2,3-diones demonstrated promising inhibitory effects on the in vitro growth of the human acute promyelocytic leukemia (HL-60) cell line. nih.gov Research has indicated that compounds featuring a benzyl (B1604629) substituent at the N-1 position of the indolin-2,3-dione ring exhibit more potent antiproliferative activity compared to those with a (4-fluorobenzyl) amino-2-oxoethyl substituent at the same position. nih.gov Specifically, within this series, compound 8l showed a half-maximal inhibitory concentration (IC50) of 0.07 μM, and compound 8p had an IC50 of 0.14 μM, identifying them as potential lead compounds for further development of novel anticancer agents. nih.gov

The cytotoxic effects of various indoline-2,3-dione derivatives have been evaluated against a broad spectrum of human tumor cell lines. For instance, pyridino[2,3-f]indole-4,9-dione derivatives were tested against human lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), CNS (XF 498), and colon (HCT 15) tumor cell lines. nih.gov One derivative, 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione, displayed excellent cytotoxicity against XF 498 and HCT 15 with ED50 values of 0.006 microg/ml and 0.073 microg/ml, respectively. nih.gov Another compound, 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione, was also notably cytotoxic against HCT 15. nih.gov

Furthermore, Schiff base derivatives of indolin-2,3-dione have shown remarkable antiproliferative activity against various cancer cell lines. nih.gov The cytotoxic activity of certain indolinone-based derivatives was assessed against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov Among the tested compounds, those with a chlorine substitution, such as compound 9 , exhibited the highest cytotoxicity against both HepG2 (IC50 = 2.53 µM) and MCF-7 (IC50 = 7.54 µM) cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Indoline-2,3-dione Derivatives

| Compound | Cancer Cell Line | Activity (IC50/ED50) | Reference |

|---|---|---|---|

| 8l | HL-60 | 0.07 μM | nih.gov |

| 8p | HL-60 | 0.14 μM | nih.gov |

| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | XF 498 | 0.006 µg/mL | nih.gov |

| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | HCT 15 | 0.073 µg/mL | nih.gov |

| 9 (chloro-substituted) | HepG2 | 2.53 µM | nih.gov |

| 9 (chloro-substituted) | MCF-7 | 7.54 µM | nih.gov |

The anticancer activity of indoline-2,3-dione derivatives is often linked to their ability to inhibit key cellular targets involved in cancer progression, such as tubulin and the epidermal growth factor receptor (EGFR). nih.govrjptonline.org

Tubulin Inhibition: The trimethoxyphenyl (TMP) moiety, a key feature of the tubulin-binding agent combretastatin (B1194345), has been incorporated into indole (B1671886) derivatives to create potent tubulin polymerization inhibitors. nih.gov By linking the TMP moiety to an indole scaffold, researchers have developed combretastatin analogues with improved stability and bioactivity that bind to the colchicine (B1669291) binding site on tubulin. nih.gov For example, a benzimidazole-indole derivative, compound 8 , demonstrated potent inhibition of cancer cell proliferation with an average IC50 value of 50 nmol/L and strong in vitro inhibition of tubulin polymerization (IC50 = 2.52 μmol/L). nih.gov Similarly, novel indole-vinyl sulfone derivatives have been synthesized and evaluated for their tubulin inhibitory efficacy, with compound 9 from this series showing the most potent activity against a panel of cancer cell lines. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a crucial role in the development of cancers like non-small cell lung cancer (NSCLC). rjptonline.org Indole-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs). rjptonline.orgresearchgate.net For instance, 4-(indol-3-yl)quinazolines have been identified as highly potent EGFR-TK inhibitors with excellent cytotoxic properties against various cancer cell lines. researchgate.net Molecular docking studies have been employed to design indole-3-mannich bases as potential EGFR kinase inhibitors. rjptonline.org The synthesis and in vitro anti-proliferative assessment of these compounds on the human lung cancer A549 cell line revealed that compounds with electron-donating substituents on the phenyl ring exhibited better interactions with key residues in the active site, such as Met 793. rjptonline.org

Indolinone-based derivatives have also been designed as cytotoxic kinase inhibitors targeting VEGFR and CDK enzymes, which are often overexpressed in hepatocellular carcinoma. nih.gov Indirubin, a bis-indole natural compound, is a multi-target kinase inhibitor with the ability to inhibit EGFR, VEGFR, and CDKs. nih.gov This highlights the potential of the indole scaffold in developing multi-targeted anticancer agents.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Anti-HIV)

The indoline-2,3-dione scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting a wide range of activities against bacteria, fungi, and viruses, including HIV. journaljpri.commdpi.comtandfonline.com The versatility of the isatin core allows for the synthesis of compounds with significant potential to combat infectious diseases. nih.govnih.gov

Indoline-2,3-dione derivatives have demonstrated notable antibacterial and antifungal properties. nih.govdergipark.org.trmdpi.com For example, a series of 3-alkylidene-2-indolone derivatives were synthesized, with several compounds showing moderate to high antibacterial or antifungal activities. nih.gov Notably, compounds 10f, 10g, and 10h from this series displayed the highest antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, hybrids of indolin-2-one and nitroimidazole have been developed, showing high potency against several bacterial strains, including drug-resistant ones. mdpi.com Schiff bases of 1H-indole-2,3-dione have also shown considerable antimicrobial activities. dergipark.org.tr Spiro-fused oxindole (B195798) moieties, derived from isatin, are another class of compounds that exhibit significant antimicrobial effects. nih.gov For instance, spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have been synthesized and evaluated for their antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov

In the realm of antifungal research, new isatin derivatives condensed with benzoyl hydrazides have been found to be active against some fungal strains. dergipark.org.tr Lanthanide complexes with isatin bis hydrazone derivatives have also shown antifungal properties. dergipark.org.tr Additionally, indole-triazole conjugates have demonstrated potent antifungal activity, particularly against Candida tropicalis and Candida albicans. mdpi.com

Table 2: Antimicrobial Activity of Selected Indoline-2,3-dione Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 10f, 10g, 10h | Staphylococcus aureus (including MRSA) | 0.5 µg/mL | nih.gov |

| Indolin-2-one and nitroimidazole hybrids | Various bacterial strains | 0.0625–4 µg/mL | mdpi.com |

| Indole-triazole conjugate 6f | Candida albicans | 2 µg/mL | mdpi.com |

Derivatives of indoline-2,3-dione have also been investigated for their antiviral and anti-HIV potential. nih.govnih.gov The indole scaffold is present in marketed antiviral drugs and compounds in clinical trials. nih.gov For example, Delavirdine is an indole-containing non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1. nih.gov

Research has focused on developing novel indole derivatives as potent anti-HIV agents. A series of novel indole-2-carboxylic acid derivatives were identified as effective inhibitors of HIV-1 integrase strand transfer. mdpi.com Through structural modifications, compound 20a was developed, which significantly inhibited the strand transfer of integrase with an IC50 of 0.13 μM. mdpi.com

Furthermore, 3-oxindole derivatives have been identified as small molecule HIV-1 inhibitors that target Tat-mediated viral transcription. mdpi.com Among a series of synthesized 3-oxindole-2-carboxylates, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f ) showed the most potent inhibitory effect on HIV-1 infection, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index. mdpi.com

The antiviral activity of indole derivatives extends beyond HIV. Novel indole derivatives attached to a dithioacetal motif have shown anti-plant viral activity against the tobacco mosaic virus (TMV). nih.gov

The antimicrobial potency of indoline-2,3-dione derivatives is significantly influenced by their structural features. nih.gov Studies have revealed that the nature and position of substituents on the isatin ring play a crucial role in determining the antimicrobial activity.

For instance, in a study of 3-alkylidene-2-indolone derivatives, the introduction of a bromine atom at the R1 position and a furan (B31954) or thiophene (B33073) ring at the R2 position led to compounds with potent antibacterial activity. nih.gov The hydrophobicity of isatin derivatives has also been shown to be a key factor in their inhibitory potency. nih.gov For example, in the inhibition of carboxylesterases, isatins with higher hydrophobicity (clogP values > 5) generally exhibited greater inhibitory activity, with Ki values in the nanomolar range. nih.gov

In the context of anti-HIV agents, structure-activity relationship studies of 3-oxindole-2-carboxylates revealed that a 3-chloroallyl group at the 2-position of the 3-oxindole was a key structural feature for potent anti-HIV-1 activity. mdpi.com Similarly, for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the introduction of a C6-halogenated benzene (B151609) and a C3 long branch to the indole core was found to increase the inhibitory activity. mdpi.com

The presence of a free N-H in the indole ring has been suggested to be important for antibacterial activity against certain Gram-negative bacteria. mdpi.com Hybrid molecules, such as those combining the indole and 1,2,4-triazole (B32235) moieties, have also demonstrated excellent antibacterial and antifungal activity. mdpi.com

Anti-inflammatory and Analgesic Effects

The indoline-2,3-dione scaffold is a recognized pharmacophore for the development of compounds with anti-inflammatory and analgesic properties. journaljpri.comnih.govnih.gov The potent anti-inflammatory effects of established drugs like indomethacin, which contains an indole nucleus, have spurred further exploration of isatin derivatives for these activities. nih.govnih.gov

Research has shown that the nature of substituents on the indole nucleus is critical for modulating their anti-inflammatory properties. nih.gov For example, the replacement of carboxylic groups with amide groups in some nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to confer greater selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects. nih.gov

A series of newly synthesized 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model. nih.gov Several of the tested compounds significantly reduced paw edema. nih.gov Specifically, compounds with a chloro (VIIc ) or bromo (VIId ) substituent at the 5-position of the isatin ring exhibited potent anti-inflammatory activity, with 65% and 63% reduction in paw edema, respectively. nih.gov This finding is consistent with other studies suggesting that halogenation at the C5 position of isatin can enhance anti-inflammatory and analgesic activities. nih.gov

Furthermore, thiosemicarbazone derivatives of isatin have also shown promising anti-inflammatory activities. nih.gov The compound (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide demonstrated anti-inflammatory effects in both carrageenan-induced paw edema and zymosan-induced air pouch models in mice. nih.gov The presence of a chlorine atom at the C5 position was noted to be a contributor to its activity. nih.gov Molecular hybridization, combining the indole ring with other pharmacologically active moieties like imidazole[2,1-b]thiazole, has also been a successful strategy to develop potent anti-inflammatory agents. rsc.org

Table 3: Anti-inflammatory Activity of Selected Indoline-2,3-dione Derivatives

| Compound | Model | Activity | Reference |

|---|---|---|---|

| VIIc (5-Chloro Isatin Derivative) | Carrageenan-induced paw edema | 65% edema reduction | nih.gov |

| VIId (5-Bromo Isatin Derivative) | Carrageenan-induced paw edema | 63% edema reduction | nih.gov |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Carrageenan-induced paw edema | Anti-inflammatory effect | nih.gov |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Zymosan-induced air pouch | Anti-inflammatory effect | nih.gov |

Antioxidant Properties

The isatin scaffold, particularly when substituted, is associated with significant antioxidant activity. Research into derivatives of 5-methoxyisatin (B1196686), the core of the subject compound, has highlighted this potential.

Studies on 5-methoxyisatin-β-thiosemicarbazone derivatives demonstrated notable free radical scavenging activity when tested using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net The antioxidant capacity of these compounds is considered a valuable property, as neutralizing free radicals can mitigate oxidative stress, a factor implicated in numerous diseases. nih.gov The presence of the 5-methoxy group on the isatin ring is a feature in several compounds investigated for their antioxidant effects. For instance, 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one, which contains methoxy (B1213986) groups, has shown good chemical antioxidant activity. bohrium.com While direct studies on 1-Benzyl-5-methoxyindoline-2,3-dione are limited, the documented antioxidant potential of related 5-methoxyisatin derivatives suggests that this scaffold contributes favorably to this biological property. nih.govresearchgate.net

Neuroprotective Effects

The isatin core is increasingly recognized for its neuroprotective potential, a critical area of research for combating neurodegenerative diseases. nih.govnih.gov Isatin itself is an endogenous compound found in mammalian tissues that can exhibit neuroprotective effects at high doses by interacting with numerous brain proteins and altering gene expression. nih.govmdpi.com

Derivatives built upon this scaffold have shown promise in preclinical models. For example, isatin-based benzyloxybenzene derivatives, which share structural similarities with the N-benzyl motif, have demonstrated the ability to protect neuroblastoma cells from rotenone-induced cell death. nih.gov In studies on Parkinson's disease models, isatin administration has been shown to decrease locomotor impairments. nih.gov Furthermore, compounds featuring an N-benzyl group, such as N-benzyl eicosapentaenamide, have been found to ameliorate hypoxic-ischemic brain injury in animal models, suggesting the N-benzyl moiety can contribute to neuroprotective activity. mdpi.com These findings collectively suggest that the this compound scaffold is a promising starting point for developing new neuroprotective agents. nih.gov

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase, Fatty Acid Amide Hydrolase (FAAH))

The isatin scaffold is a versatile inhibitor of various enzymes implicated in different diseases.

α-Glucosidase and α-Amylase Inhibition: In the context of managing diabetes, the inhibition of α-glucosidase and α-amylase is a key therapeutic strategy to control postprandial hyperglycemia. rsc.orgescholarship.orguniurb.it Research has shown that derivatives of indoline-2,3-dione can act as potent inhibitors of these enzymes. One study synthesized a series of 3,3-di(indolyl)indolin-2-ones using 1-Benzyl-5-nitroisatin as a precursor. rsc.org The resulting compounds were evaluated for their inhibitory activity, revealing that the indoline-2,3-dione backbone is a viable scaffold for developing new α-glucosidase inhibitors. rsc.org These studies often show that synthetic derivatives can have stronger α-glucosidase inhibitory activity and desirably lower α-amylase inhibitory activity compared to standard drugs like acarbose, which may reduce gastrointestinal side effects. rsc.org

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | Showed stronger inhibitory activity than acarbose. | rsc.org |

| 3,3-di(indolyl)indolin-2-ones | α-Amylase | Showed desired lower inhibitory activity compared to acarbose. | rsc.org |

| Indoline-2,3-dione Sulfonamides | α-Glucosidase & α-Amylase | Identified as suitable inhibitors for diabetes mellitus. |

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govmdpi.com Inhibiting FAAH increases endocannabinoid levels, producing analgesic and anti-inflammatory effects. mdpi.comnih.govnih.gov While direct data on this compound is not available, related structures suggest potential activity. Macamides, which are naturally occurring N-benzyl fatty acid amides, have been identified as FAAH inhibitors. mdpi.commdpi.com Specifically, N-benzyloctadeca-9Z,12Z-dienamide showed concentration-dependent inhibition of FAAH. mdpi.com The shared N-benzyl structural motif suggests that N-benzyl isatins could also interact with this enzyme, making it a target of interest for this class of compounds.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Influence of N-1 Substitution (e.g., Benzyl Group) on Biological Activity

The substituent at the N-1 position of the isatin ring plays a critical role in determining biological activity. The introduction of an N-benzyl group is a common strategy in the design of bioactive isatin derivatives. researchgate.netresearchgate.net

SAR studies have revealed that an N-benzyl ring is often favorable for enhancing antiproliferative activity against cancer cell lines. nih.gov For instance, N-benzylisatin-aryl-hydrazones have been synthesized and shown to possess potent antiproliferative effects, with some compounds being two-to-four times more active than the cancer drug Gefitinib. researchgate.net In the context of enzyme inhibition, fluorinated N-benzyl isatins have been identified as moderate inhibitors of caspases, enzymes involved in apoptosis. mdpi.com Furthermore, N-alkyl/benzyl isatins have been explored as precursors for a range of biologically active heterocycles, showing activities such as caspase inhibition and potential as cannabinoid receptor 2 agonists. researchgate.net These examples underscore the significance of the N-1 benzyl group in modulating the pharmacological profile of the isatin scaffold.

Impact of C-3 and C-5 Substitutions on Biological Activity

Modifications at the C-3 and C-5 positions of the isatin ring are pivotal for fine-tuning biological effects.

C-5 Substitution: The electronic properties of the substituent at the C-5 position significantly influence activity. The presence of an electron-donating group, such as the methoxy group in this compound, is often beneficial. Studies on isatin derivatives have shown that a 5-methoxy group can contribute favorably to antiamyloidogenic activity, which is relevant for Alzheimer's disease. In other contexts, such as antitubercular activity, substitutions at the C-5 position have been shown to influence potency. nih.gov However, the effect can be target-dependent, as some studies on MAO-B inhibitors found that an unsubstituted (5-H) isatin ring led to better inhibition compared to substituted analogs.

C-3 Substitution: The C-3 carbonyl group of isatin is a key site for chemical modification, often leading to derivatives with enhanced biological profiles. Substitution at this position with a lipophilic group has been found to markedly improve the inhibition of MAO-B. nih.gov The synthesis of various hydrazone derivatives at the C-3 position has yielded compounds with significant antiproliferative and antimicrobial activities. researchgate.net The combination of modifications at C-3 and C-5 is a powerful strategy for optimizing the therapeutic potential of the isatin scaffold. nih.gov

| Position | Substitution | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-1 | Benzyl Group | Favorable for antiproliferative activity. | nih.govresearchgate.net |

| N-1 | Fluorinated Benzyl | Moderate caspase inhibition. | mdpi.com |

| C-5 | Methoxy Group (Electron-donating) | Favorable for antiamyloidogenic activity. | |

| C-5 | Unsubstituted (H) | Potent MAO-B inhibition. | |

| C-3 | Lipophilic Groups (e.g., Hydrazones) | Enhances MAO-B inhibition and antiproliferative activity. | nih.govresearchgate.net |

Indoline-2,3-dione as a Privileged Scaffold for Drug Discovery and Lead Optimization

The indole and indoline-2,3-dione (isatin) cores are widely regarded as "privileged scaffolds" in medicinal chemistry. nih.gov This designation stems from their ability to bind to a wide range of biological targets with high affinity, making them versatile starting points for the design of novel therapeutic agents. nih.gov The isatin nucleus is present in many natural and synthetic products that exhibit a vast array of pharmacological effects. mdpi.com

The structural features of isatin, including the reactive keto group at C-3 and the modifiable N-H group at N-1, provide chemists with multiple avenues for chemical modification and lead optimization. nih.gov This has led to the development of isatin-based compounds targeting a diverse set of diseases, including cancer, microbial infections, neurodegenerative disorders, and diabetes. nih.govnih.gov Its proven multitarget profile confirms the importance of the isatin scaffold as a potent chemotherapeutic agent and a valuable tool in the ongoing search for new and more effective drugs. nih.govnih.gov

Development of Potential Chemotherapeutic Agents

The quest for novel anticancer agents has led researchers to explore various molecular scaffolds, including indoline-2,3-dione. Derivatives of this scaffold have shown promise as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

In this context, this compound has been utilized as a key intermediate in the synthesis of potential inhibitors of polo-like kinase 4 (PLK4). researchgate.net PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is linked to tumorigenesis. A patent has described the synthesis of PLK4 inhibitors where this compound was a starting material. researchgate.net The general approach involves the reaction of this compound in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to produce precursors for more complex heterocyclic systems designed to inhibit PLK4. researchgate.net While the patent focuses on the final products, the use of this compound underscores its importance as a building block in the development of targeted cancer therapies.

| Intermediate Compound | Application in Synthesis | Target | Reference |

| This compound | Starting material for the synthesis of polo-like kinase 4 (PLK4) inhibitors. | PLK4 | researchgate.net |

Exploration in Prodrug Design

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often employed to improve the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion.

The indoline-2,3-dione scaffold is amenable to modifications that can lead to the development of prodrugs. A patent related to PLK4 inhibitors mentions the concept of creating prodrugs by replacing appropriate functionalities on the inhibitor molecules with certain moieties. researchgate.net Although the document does not provide specific examples of prodrugs derived from this compound itself, it suggests that derivatives originating from this precursor could be functionalized to create prodrugs. researchgate.net This highlights a potential avenue for future research, where this compound could serve as a scaffold for developing prodrugs with enhanced therapeutic efficacy.

Application as Antifouling Agents

Marine biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses significant challenges to maritime industries. The development of effective and environmentally benign antifouling agents is a critical area of research.

The parent scaffold, 1H-indole-2,3-dione (isatin), has been identified as a promising candidate for developing antifouling agents. Isatin is a naturally occurring compound produced by a marine bacterium, Alteromonas sp., which protects the embryos of the shrimp Palaemon macrodectylus from pathogenic fungi. manchesterorganics.com Research has shown that synthetic modifications of the isatin core can lead to compounds with potent inhibitory activity against various marine fouling bacteria, including Planococcus donghaensis, Erythrobacter litoralis, Alivibrio salmonicida, and Vibrio furnisii. manchesterorganics.com While specific studies on the antifouling properties of this compound are not yet available, the demonstrated activity of the parent scaffold suggests that this derivative could also possess antifouling properties, warranting further investigation.

| Parent Scaffold | Source | Antifouling Activity | Reference |

| 1H-indole-2,3-dione (Isatin) | Alteromonas sp. | Inhibits pathogenic fungi and various marine fouling bacteria. | manchesterorganics.com |

Influence of Gamma Irradiation on Biological Activities of Indoline-2,3-dione Derivatives

Gamma irradiation is a form of ionizing radiation that can induce chemical changes in molecules and is often used for sterilization. Understanding the effects of gamma irradiation on the biological activity of pharmaceutical compounds is crucial for their development and storage.